Cas no 2213-51-6 (2,5-Bis(aminomethyl)furan)
2,5-Bis(aminomethyl)furan Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Furandimethanamine
- 2,5-Bis(aminomethyl)furan
- [5-(aminomethyl)furan-2-yl]methanamine
- 2,4-DICHLORO-5-FLUOROBENZYLAMINE
- aminomethyl-5 furfurylamine-2
- C-(5-Aminomethyl-furan-2-yl)-methylamine
- 2,5-bis(aminomethyl)-furan
- VKLGKDZCKSMSHG-UHFFFAOYSA-N
- A934176
- 2,5-bisaminomethylfuran
- FT-0663185
- (Furan-2,5-diyl)dimethanamine
- AS-75801
- EN300-2984485
- J-014542
- 2213-51-6
- D94954
- 1-[5-(AMINOMETHYL)FURAN-2-YL]METHANAMINE
- DTXSID70543878
- AMY7024
- CS-0134990
- SCHEMBL183214
- MFCD06212942
- Furan-2,5-diyldimethanamine
- AKOS006295291
- SY019905
- DB-376271
-
- MDL: MFCD06212942
- Inchi: 1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2
- InChI Key: VKLGKDZCKSMSHG-UHFFFAOYSA-N
- SMILES: O1C(CN)=CC=C1CN
Computed Properties
- Exact Mass: 126.07900
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 77.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- Density: 1.124
- Boiling Point: 229.9 ºC
- Flash Point: 92.8 ºC
- PSA: 65.18000
- LogP: 1.59760
2,5-Bis(aminomethyl)furan Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,5-Bis(aminomethyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B404200-25mg |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 25mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B404200-250mg |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 250mg |
$ 1470.00 | 2023-04-18 | ||
| Chemenu | CM195946-5g |
furan-2,5-diyldimethanamine |
2213-51-6 | 95% | 5g |
$185 | 2023-02-16 | |
| Chemenu | CM195946-10g |
furan-2,5-diyldimethanamine |
2213-51-6 | 95% | 10g |
$325 | 2023-02-16 | |
| Chemenu | CM195946-25g |
furan-2,5-diyldimethanamine |
2213-51-6 | 95% | 25g |
$647 | 2023-02-16 | |
| eNovation Chemicals LLC | Y1055070-5g |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 95+% | 5g |
$130 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1055070-10g |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 95+% | 10g |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1055070-25g |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 95+% | 25g |
$345 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QF121-5g |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 95+% | 5g |
1653.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QF121-200mg |
2,5-Bis(aminomethyl)furan |
2213-51-6 | 95+% | 200mg |
150.0CNY | 2021-07-09 |
2,5-Bis(aminomethyl)furan Suppliers
2,5-Bis(aminomethyl)furan Related Literature
-
1. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of aminesKathiravan Murugesan,Thirusangumurugan Senthamarai,Vishwas G. Chandrashekhar,Kishore Natte,Paul C. J. Kamer,Matthias Beller,Rajenahally V. Jagadeesh Chem. Soc. Rev. 2020 49 6273
Additional information on 2,5-Bis(aminomethyl)furan
Introduction to 2,5-Bis(aminomethyl)furan (CAS No: 2213-51-6)
2,5-Bis(aminomethyl)furan, identified by its Chemical Abstracts Service (CAS) number 2213-51-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a furan backbone with two amino methyl substituents, making it a versatile intermediate in the synthesis of various biologically active molecules. The unique structural attributes of this compound have garnered considerable attention from researchers exploring novel pharmacophores and functional materials.
The molecular structure of 2,5-Bis(aminomethyl)furan consists of a five-membered aromatic ring containing oxygen, with two amine groups attached to the 2- and 5-positions. This configuration imparts remarkable reactivity, enabling its participation in a wide array of chemical transformations. The presence of both amino and hydroxyl functionalities makes it an attractive building block for medicinal chemists seeking to develop innovative therapeutic agents.
In recent years, 2,5-Bis(aminomethyl)furan has been extensively studied for its potential applications in drug discovery and material science. Its ability to undergo nucleophilic substitution reactions has been leveraged in the synthesis of complex molecules, including peptidomimetics and enzyme inhibitors. The compound’s dual functionality allows for the creation of chiral centers, which are crucial for designing enantiomerically pure drugs with enhanced pharmacological properties.
One of the most compelling aspects of 2,5-Bis(aminomethyl)furan is its role in the development of bioactive scaffolds. Researchers have utilized this compound to construct novel molecules with antimicrobial, anti-inflammatory, and anticancer activities. For instance, derivatives of 2,5-Bis(aminomethyl)furan have been explored as potential inhibitors of kinases and other enzymes implicated in disease pathways. The ability to modify the furan ring while retaining the amino methyl groups provides a synthetic pathway to generate diverse libraries of compounds for high-throughput screening.
The pharmaceutical industry has shown particular interest in 2,5-Bis(aminomethyl)furan due to its compatibility with various synthetic methodologies. Its reactivity with electrophiles and its capacity to form stable complexes with metals have opened new avenues for drug design. Additionally, the compound’s solubility profile in both polar and nonpolar solvents enhances its utility in diverse synthetic protocols.
Recent advancements in computational chemistry have further highlighted the significance of 2,5-Bis(aminomethyl)furan as a key intermediate. Molecular modeling studies have demonstrated its potential as a ligand in metal-organic frameworks (MOFs), where it can act as a bridging ligand or form stable complexes with transition metals. These findings suggest applications beyond pharmaceuticals, including catalysis and gas storage.
In conclusion, 2,5-Bis(aminomethyl)furan (CAS No: 2213-51-6) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to create novel therapeutic agents and functional materials. As scientific understanding progresses, the applications of this compound are expected to expand, reinforcing its importance in both academic and industrial settings.
2213-51-6 (2,5-Bis(aminomethyl)furan) Related Products
- 14668-91-8(methyl[(5-methylfuran-2-yl)methyl]amine)
- 4753-75-7((2-Furylmethyl)methylamine)
- 14172-53-3(2-Furanmethanaminium,N,N,N,5-tetramethyl-)
- 18240-50-1(Bis(furan-2-ylmethyl)amine)
- 14003-16-8((5-methylfuran-2-yl)methanamine)
- 4412-87-7(Methanediamine,1-(2-furanyl)-)
- 1219799-26-4(Furfuryl-d5-amine)
- 99839-46-0((furan-2-yl)methyl(methyl)amine hydrochloride)
- 79127-87-0(Furanmethanamine)
- 14496-35-6(N,N,5-Trimethylfurfurylamine)